

# physical and chemical properties of N-Ethylpentylamine

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## Compound of Interest

Compound Name: N-Ethylpentylamine

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## N-Ethylpentylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of **N-Ethylpentylamine**. The information is presented to be a valuable resource for professionals in research, science, and drug development, with a focus on clarity, practical application, and detailed experimental insights.

## Core Physical and Chemical Properties

**N-Ethylpentylamine**, also known as N-ethyl-1-pentanamine, is a secondary amine with the chemical formula  $C_7H_{17}N$ .<sup>[1][2]</sup> It is characterized by a pentyl group and an ethyl group attached to a nitrogen atom. This structure imparts specific physical and chemical properties that are crucial for its application in various chemical syntheses.

## Physical Properties

The key physical properties of **N-Ethylpentylamine** are summarized in the table below, providing a clear reference for experimental and process design.

Property	Value	Source(s)
Molecular Formula	C7H17N	[1][2]
Molecular Weight	115.22 g/mol	[1]
CAS Number	17839-26-8	[1][2][3]
Appearance	Colorless to light yellow liquid	[4][5][6]
Boiling Point	135.56 - 142 °C at 760 mmHg	[1][2]
Melting Point	Approximately -38 °C (estimate)	[1]
Density	Approximately 0.753 - 0.763 g/cm <sup>3</sup>	[1][2][4][5][6]
Refractive Index	Approximately 1.4122	[1][2]
Flash Point	26.8 °C	[1][2]
Vapor Pressure	5.71 mmHg at 25°C	[1][2]
Solubility	Soluble in water and organic solvents.	[4][5][6]

## Chemical Properties

**N-Ethylpentylamine** exhibits chemical properties typical of a secondary amine, characterized by the nucleophilicity of the nitrogen atom.

Property	Description	Source(s)
Basicity (pKa)	The pKa of the conjugate acid of simple alkylamines is typically in the range of 9.5 to 11.0.	[1] A specific experimental value for N-Ethylpentylamine is not readily available, but it is expected to be a moderately strong base.
Reactivity	Acts as a nucleophile in various reactions.	[7]
Alkylation	Reacts with alkyl halides to form tertiary amines and can further react to form quaternary ammonium salts.	[7]
Acylation	Reacts with acyl chlorides or anhydrides to form N,N-disubstituted amides.	[7]
Stability	Stable under normal conditions. May absorb carbon dioxide from the air over time to form carbonate salts.	[8]

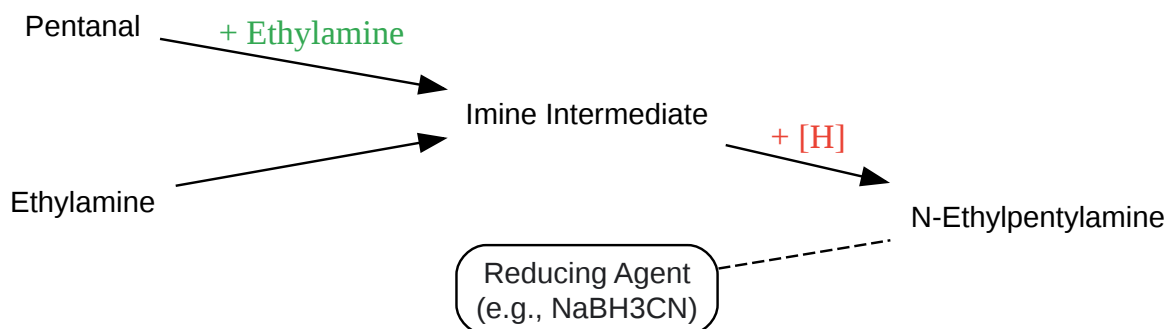
## Experimental Protocols

Detailed methodologies for the synthesis and purification of **N-Ethylpentylamine** are crucial for laboratory and industrial applications. Two common synthetic routes are reductive amination and N-alkylation.

## Synthesis of N-Ethylpentylamine

This one-pot reaction is a common and efficient method for synthesizing secondary amines.[9]  
[10]

Reaction Scheme:



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Caption: Reductive amination of pentanal with ethylamine to yield **N-Ethylpentylamine**.

Materials:

- Pentanal
- Ethylamine (as a solution or neat)
- A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH<sub>3</sub>CN) or sodium triacetoxymethylborohydride)[[10](#)]
- A suitable solvent (e.g., methanol, ethanol, or dichloromethane)
- Acetic acid (catalyst)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate

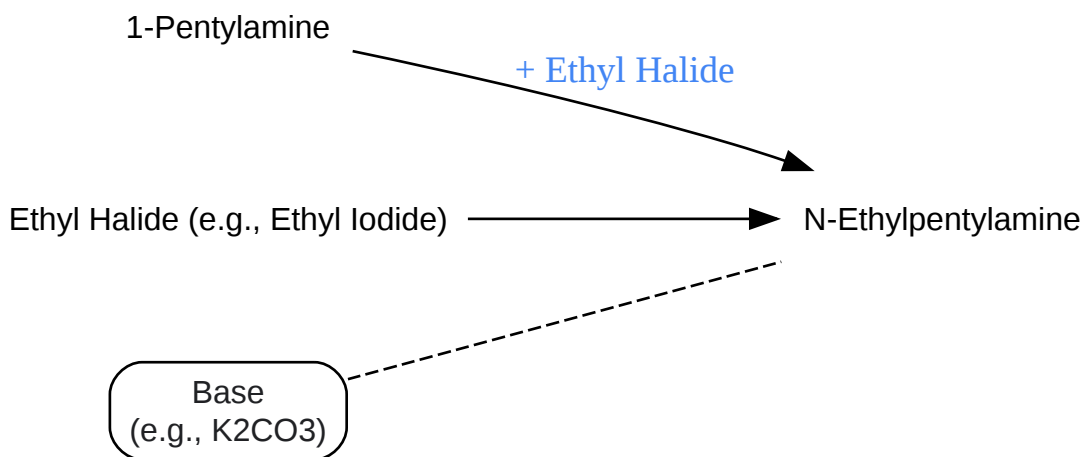
Procedure:

- In a round-bottom flask, dissolve pentanal (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) in the chosen solvent.
- Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.

- Stir the mixture at room temperature for 1-2 hours.
- Slowly add the reducing agent (1.0-1.5 equivalents) to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude **N-Ethylpentylamine**.

This method involves the direct alkylation of a primary amine with an alkyl halide.[\[11\]](#)

Reaction Scheme:



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Caption: N-Alkylation of 1-pentylamine with an ethyl halide.

Materials:

- 1-Pentylamine
- Ethyl iodide or ethyl bromide
- A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
- A polar aprotic solvent (e.g., acetonitrile or DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

#### Procedure:

- To a stirred solution of 1-pentylamine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent, add the ethyl halide (1.0-1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent to yield the crude product.

## Purification of N-Ethylpentylamine

Purification of the crude product is essential to obtain **N-Ethylpentylamine** of high purity.

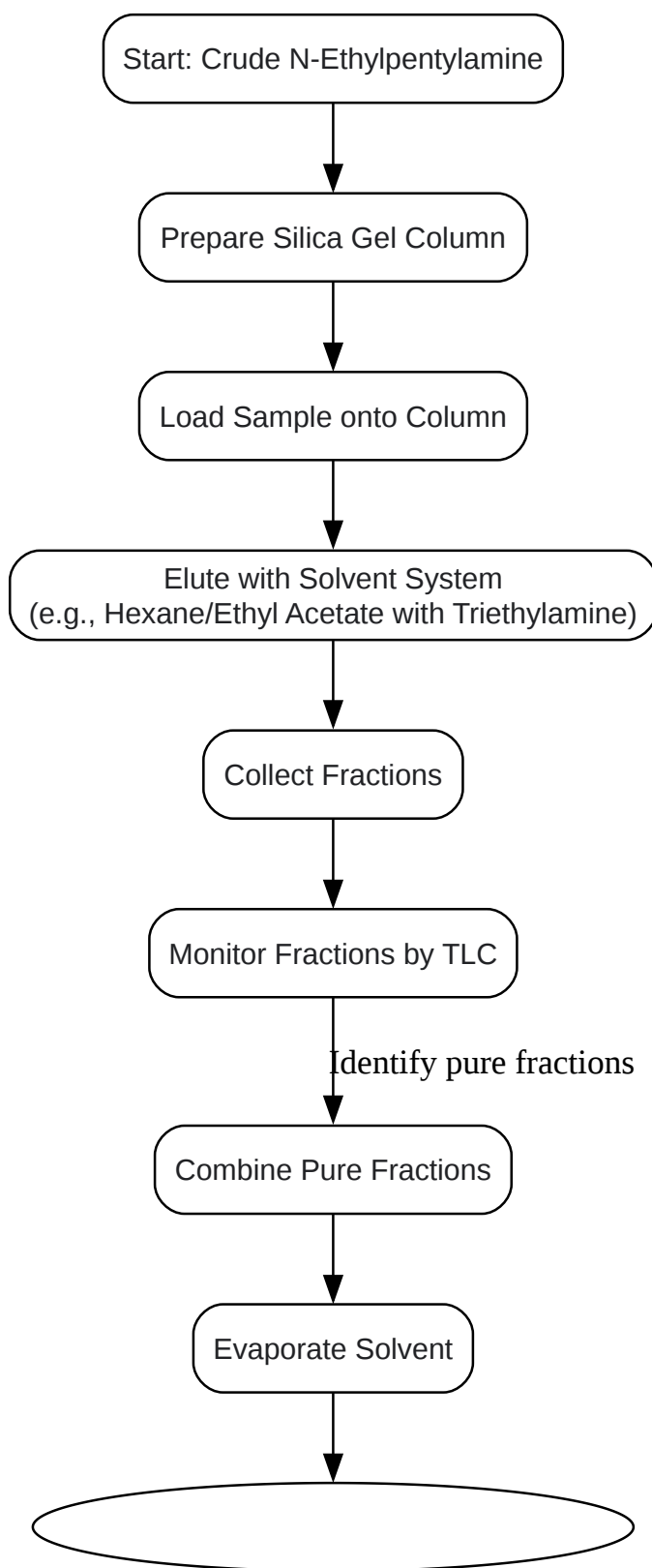
Fractional distillation under reduced pressure is a common method for purifying liquid amines with boiling points above 100 °C.[8]

Procedure:

- Set up a fractional distillation apparatus.
- Place the crude **N-Ethylpentylamine** in the distillation flask with a few boiling chips.
- Heat the flask gently under reduced pressure.
- Collect the fraction that distills at the expected boiling point of **N-Ethylpentylamine** (135.56 - 142 °C at 760 mmHg, adjust for vacuum).[1][2]

For smaller scale purifications or to remove impurities with similar boiling points, column chromatography can be employed.

Workflow for Column Chromatography:



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Caption: Workflow for the purification of **N-Ethylpentylamine** by column chromatography.



Procedure:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude **N-Ethylpentylamine** in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane, often with a small amount of triethylamine, ~1%, to prevent peak tailing).
- Collect fractions and monitor them by TLC.
- Combine the fractions containing the pure product and evaporate the solvent.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **N-Ethylpentylamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and pentyl groups. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the carbons bonded to the nitrogen appearing at a characteristic chemical shift.[\[12\]](#)

## Mass Spectrometry (MS)

The mass spectrum of **N-Ethylpentylamine** will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 115$ . [\[12\]](#) Common fragmentation patterns for aliphatic amines involve alpha-cleavage, leading to the loss of alkyl radicals.

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for N-H and C-N bonds. A weak to medium absorption band for the N-H stretch is expected in the region of 3300-3500  $\text{cm}^{-1}$ . C-N stretching vibrations typically appear in the 1000-1250  $\text{cm}^{-1}$  region.[13]

## Safety and Handling

**N-Ethylpentylamine** is a flammable liquid and should be handled with appropriate safety precautions.[1][2] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.[8]

This guide provides a comprehensive overview of the physical and chemical properties of **N-Ethylpentylamine**, along with detailed experimental protocols and safety information. This information is intended to support researchers, scientists, and drug development professionals in their work with this versatile secondary amine.

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